Cox-2-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

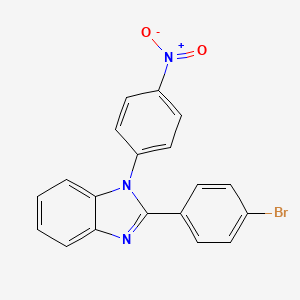

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H12BrN3O2 |

|---|---|

Molecular Weight |

394.2 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole |

InChI |

InChI=1S/C19H12BrN3O2/c20-14-7-5-13(6-8-14)19-21-17-3-1-2-4-18(17)22(19)15-9-11-16(12-10-15)23(24)25/h1-12H |

InChI Key |

VIBKTZQTBZTEMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

Deep Dive into Cox-2-IN-16: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the mechanism of action of Cox-2-IN-16, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

This compound, also identified as compound 2b, has demonstrated significant anti-inflammatory properties by selectively targeting the COX-2 enzyme, a key mediator in the inflammatory cascade. This technical guide summarizes the key findings from the primary research that characterized this novel inhibitor.

Core Mechanism of Action

This compound functions as a selective inhibitor of the COX-2 enzyme.[1][2] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are signaling molecules involved in inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is typically induced during inflammation. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, potentially offering a better safety profile compared to non-selective NSAIDs.

In addition to its direct action on COX-2, this compound has been shown to inhibit the production of nitric oxide (NO), another important mediator in the inflammatory process.[1][2] This dual-action mechanism contributes to its overall anti-inflammatory efficacy.

Quantitative Analysis of Biological Activity

The inhibitory and anti-inflammatory activities of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| COX-2 Inhibition (IC50) | 102 µM | In vitro enzyme assay | [2] |

| In Vivo Anti-inflammatory Activity | 42% reduction in edema | Rat Paw Edema Model (100 mg/kg, p.o.) | [2] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro COX-2 Inhibition Assay

The in vitro inhibitory activity of this compound against the COX-2 enzyme was determined using a colorimetric inhibitor screening assay. This assay measures the peroxidase component of the COX enzyme. The protocol involves the following key steps:

-

Preparation of Reagents: A reaction buffer containing Tris-HCl, EDTA, and phenol is prepared. The COX-2 enzyme and heme are diluted in this buffer. The substrate, arachidonic acid, is prepared in a solution with potassium hydroxide.

-

Reaction Setup: The assay is performed in a 96-well plate. Wells are designated for background, 100% initial activity, and inhibitor testing.

-

Incubation: The enzyme, heme, and either the inhibitor (this compound) or its vehicle are pre-incubated.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength. The IC50 value is then calculated based on the inhibition of the enzyme at various concentrations of the compound.

In Vivo Anti-inflammatory Activity: Rat Paw Edema Model

The anti-inflammatory effect of this compound in a living organism was assessed using the carrageenan-induced rat paw edema model. This widely used model mimics the inflammatory response. The procedure is as follows:

-

Animal Dosing: Male Wistar rats are orally administered with this compound at a dose of 100 mg/kg. A control group receives the vehicle.

-

Induction of Inflammation: One hour after dosing, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.

Visualizing the Mechanism and Workflows

To further elucidate the mechanism of action and experimental processes, the following diagrams have been generated using the DOT language.

References

- 1. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anti-inflammatory-effect-and-inhibition-of-nitric-oxide-production-by-targeting-coxs-and-inos-enzymes-with-the-1-2-diphenylbenzimidazole-pharmacophore - Ask this paper | Bohrium [bohrium.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole. This molecule is of interest to the scientific community due to the prevalence of the benzimidazole scaffold in a wide range of biologically active compounds. The strategic incorporation of a bromophenyl group at the 2-position and a nitrophenyl group at the 1-position offers opportunities for further chemical modifications and the exploration of its pharmacological potential.

This document details the synthetic pathway, including a step-by-step experimental protocol, and presents key quantitative data in a clear, tabular format. Additionally, it includes diagrams to visualize the synthetic workflow and a relevant biological signaling pathway where such compounds may exert their effects.

Data Presentation

The synthesis of 2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole is typically achieved in a two-step process. The first step involves the formation of the benzimidazole core, followed by the N-arylation of the imidazole nitrogen. The following table summarizes the key quantitative data for the precursor and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 2-(4-bromophenyl)-1H-benzimidazole | C₁₃H₉BrN₂ | 273.13 | Dark brown solid | 291-294 | 82 |

| 2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole | C₁₉H₁₂BrN₃O₂ | 394.23 | - | - | - |

Experimental Protocols

The synthesis is divided into two main experimental procedures: the synthesis of the precursor 2-(4-bromophenyl)-1H-benzimidazole and its subsequent N-arylation to yield the final product.

Experiment 1: Synthesis of 2-(4-bromophenyl)-1H-benzimidazole

This procedure outlines the condensation reaction between o-phenylenediamine and 4-bromobenzaldehyde to form the benzimidazole ring.

Materials:

-

o-phenylenediamine

-

4-bromobenzaldehyde

-

Ethanol

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) is prepared in ethanol.

-

Ammonium chloride (catalytic amount) is added to the mixture.

-

The reaction mixture is stirred and heated to reflux (approximately 80-90°C) for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and then poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

-

The crude product is washed with cold water to remove any remaining impurities.

-

The solid is then dried. For further purification, recrystallization from a suitable solvent such as ethanol can be performed.

-

The final product, 2-(4-bromophenyl)-1H-benzimidazole, is obtained as a dark brown solid[1].

Experiment 2: Synthesis of 2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole

This procedure describes the N-arylation of the previously synthesized benzimidazole intermediate using a copper-catalyzed Ullmann condensation reaction.

Materials:

-

2-(4-bromophenyl)-1H-benzimidazole

-

1-Fluoro-4-nitrobenzene or 1-bromo-4-nitrobenzene

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

A suitable ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline)

-

A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-(4-bromophenyl)-1H-benzimidazole (1 equivalent), the copper catalyst (e.g., CuI, 5-10 mol%), and the ligand (10-20 mol%).

-

Add the base (e.g., K₂CO₃, 2 equivalents) to the flask.

-

Add the solvent (e.g., DMF) to the flask and stir the mixture.

-

Add the N-arylating agent, 1-fluoro-4-nitrobenzene or 1-bromo-4-nitrobenzene (1.1-1.5 equivalents), to the reaction mixture.

-

Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature and reaction time will need to be determined by monitoring the reaction's progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of 2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole.

Caption: Synthetic pathway for 2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole.

Potential Biological Signaling Pathway

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. One of the mechanisms by which some anticancer agents work is through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for novel benzimidazole compounds.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Disclaimer: The biological activity and specific mechanism of action for 2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole have not been definitively established and would require further investigation through biological screening and mechanistic studies. The pathway shown is a general representation of a common cancer-related signaling cascade.

References

An In-Depth Technical Guide to the Discovery and Development of Selective COX-2 Inhibitors

Disclaimer: No specific information could be found for a compound designated "Cox-2-IN-16." This may be an internal, unpublished identifier. This guide therefore provides a comprehensive overview of the discovery and development of the broader class of selective cyclooxygenase-2 (COX-2) inhibitors, a significant area of research for anti-inflammatory therapeutics.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core principles, methodologies, and data related to the development of selective COX-2 inhibitors.

Introduction: The Discovery of COX-2

The development of selective COX-2 inhibitors was a landmark in medicinal chemistry, stemming from the need to mitigate the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs). For decades, NSAIDs were known to inhibit prostaglandin synthesis, but the mechanism was not fully understood.

In the early 1990s, a pivotal discovery revealed the existence of two distinct cyclooxygenase (COX) isoforms: COX-1 and COX-2.[1]

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[1]

-

COX-2 , on the other hand, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines and growth factors.[2] This isoform is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[2]

This discovery of a second, inducible COX isoform provided a clear therapeutic target: selectively inhibiting COX-2 could reduce inflammation and pain without affecting the protective functions of COX-1, thereby offering a safer alternative to traditional NSAIDs.[2]

Structure-Activity Relationship (SAR) of Selective COX-2 Inhibitors

The design of selective COX-2 inhibitors is based on key structural differences between the active sites of the COX-1 and COX-2 enzymes. The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a distinct side pocket. This difference is largely due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2.

This structural variance allows for the design of molecules that are too large to fit into the COX-1 active site but can readily access and bind to the active site of COX-2. The general pharmacophore for many selective COX-2 inhibitors, often referred to as "coxibs," includes a central heterocyclic ring with two adjacent aromatic rings. One of the aryl rings typically bears a sulfonyl or sulfonamide group, which is crucial for binding within the hydrophilic side pocket of the COX-2 active site, a key interaction for selectivity.[3]

Data Presentation: In Vitro Potency and Selectivity of Representative COX-2 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of several well-known selective COX-2 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (COX-1 IC50 / COX-2 IC50), where a higher number indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | 15 | 0.04 | 375 | [4] |

| Rofecoxib | 18.8 | 0.53 | 35.5 | [5][6] |

| Etoricoxib | 116 | 1.1 | 106 | [7][8] |

| Valdecoxib | >100 | 0.005 | >20000 | |

| Indomethacin (Non-selective) | 0.018 | 0.58 | 0.03 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro COX-1/COX-2 Enzyme Inhibition Assay

This assay is a fundamental tool for determining the potency and selectivity of a test compound against the COX isoforms.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to other prostaglandins. The inhibition of this process is quantified by measuring the reduction in prostaglandin production in the presence of the test compound.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

-

Assay plates (e.g., 96-well)

-

Plate reader for detection (e.g., spectrophotometer or fluorometer, depending on the detection method)

-

Detection reagents (e.g., ELISA kit for PGE2, or a fluorometric probe)[9]

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).[1]

-

Add the diluted test compounds or reference inhibitors to the respective wells. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

-

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[10]

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.[10]

-

Incubate for a specific time (e.g., 2 minutes at 37°C).[10]

-

Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).[1]

-

Quantify the amount of prostaglandin produced using a suitable detection method, such as an ELISA for PGE2 or a fluorometric assay.[9]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay assesses the ability of a compound to inhibit COX-2 activity in a more physiologically relevant cellular environment.

Objective: To measure the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.

Principle: Cells (e.g., macrophages, monocytes, or engineered cell lines) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2. The cells are then treated with the test compound, and the amount of PGE2 released into the cell culture medium is quantified.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages or human A549 cells)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or another inflammatory stimulus (e.g., IL-1β)

-

Test compound and reference inhibitors

-

PGE2 ELISA kit or LC-MS/MS for quantification[11]

-

Cell culture plates (e.g., 96-well)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or reference inhibitors for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

-

Incubate for a defined period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.[11]

-

Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by LC-MS/MS.[11][12]

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Objective: To assess the anti-inflammatory activity of a test compound in a rat or mouse model of acute inflammation.

Principle: Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[13][14]

Materials:

-

Rats or mice

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Test compound and reference drug (e.g., Celecoxib, Indomethacin)

-

Vehicle for drug administration (e.g., saline, carboxymethylcellulose)

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.[14]

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13][14]

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[2][14]

-

The degree of edema is calculated as the difference in paw volume between the pre-injection and post-injection measurements.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

-

Determine the effective dose (ED50) of the test compound.

Mandatory Visualizations

COX-2 Signaling Pathway in Inflammation

Caption: COX-2 signaling pathway in inflammation.

Drug Discovery and Development Workflow for a Selective COX-2 Inhibitor

Caption: A typical workflow for COX-2 inhibitor discovery.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 3. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. abcam.com [abcam.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.6. Measurement of COX-2 and PGE2 Levels [bio-protocol.org]

- 13. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Cox-2-IN-16: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-16 is a novel, orally active and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotally implicated in inflammatory processes and tumorigenesis. This technical guide provides a comprehensive summary of the currently available data on the biological activity of this compound, including its inhibitory potency, anti-inflammatory effects, and proposed mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Biological Activity: Selective COX-2 Inhibition

This compound, also identified as compound 2b in select publications, demonstrates potent and selective inhibitory activity against the COX-2 enzyme.[1][2][3] The primary mechanism of action for this compound involves the blockade of the COX-2 active site, thereby preventing the conversion of arachidonic acid to prostaglandin H2, a key precursor for various pro-inflammatory prostaglandins.[1] This selective inhibition is a critical feature, as it is designed to mitigate the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1]

Quantitative Data Summary

The available quantitative data for the biological activity of this compound is summarized in the table below. It is important to note that while the selective nature of the compound is reported, the specific IC50 value for COX-1 is not currently available in the public domain, which precludes the calculation of a precise selectivity index.

| Parameter | Value | Species/Assay Condition | Source |

| COX-2 IC50 | 102 µM | In vitro enzyme assay | [1][2][3] |

| COX-1 IC50 | Not Available | - | - |

| Selectivity Index (SI) | Not Available | - | - |

| Inhibition of Edema | 42% reduction | Rat paw edema model (100 mg/kg, p.o.) | [1] |

| Nitric Oxide (NO) Production | Inhibited | In vitro assay | [1][2][4] |

Key Experimental Findings and Methodologies

The biological characterization of this compound has been supported by both in vitro and in vivo experimental data. The following sections detail the methodologies for the key experiments cited.

Disclaimer: The following experimental protocols are generalized representations based on standard laboratory practices. The precise protocols used for the generation of data on this compound are detailed in the primary literature, which was not fully accessible at the time of this compilation.

In Vitro COX-1/COX-2 Inhibition Assay

Principle: The inhibitory activity of this compound on COX-1 and COX-2 is determined using an in vitro enzyme immunoassay. This assay measures the amount of prostaglandin E2 (PGE2) produced by the respective enzymes in the presence and absence of the inhibitor.

Generalized Protocol:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing a heme cofactor, and glutathione.

-

Inhibitor Incubation: The enzymes are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

-

Reaction Termination: The reaction is stopped after a defined incubation period (e.g., 10-20 minutes at 37°C) by the addition of a stopping reagent (e.g., a mild acid).

-

PGE2 Quantification: The concentration of PGE2 in the reaction mixture is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nitric Oxide (NO) Production Assay

Principle: The inhibitory effect of this compound on nitric oxide production is assessed using the Griess assay in a cell-based model, typically with lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Generalized Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Nitric oxide production is stimulated by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

-

Incubation: The cells are incubated for 24 hours to allow for NO production.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Quantification: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Carrageenan-Induced Rat Paw Edema Assay

Principle: This in vivo model is a standard method for evaluating the anti-inflammatory activity of pharmacological agents. Edema is induced in the rat paw by the injection of carrageenan, and the reduction in swelling upon treatment with the test compound is measured.[5]

Generalized Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: this compound is administered orally (p.o.) at a specified dose (e.g., 100 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated group in comparison to the control group at each time point.

Signaling Pathways and Experimental Workflows

To visualize the context of this compound's biological activity, the following diagrams illustrate the general COX-2 signaling pathway in inflammation and a typical experimental workflow for the evaluation of a COX-2 inhibitor.

Caption: General COX-2 signaling pathway in inflammation.

Caption: Experimental workflow for evaluating a COX-2 inhibitor.

Conclusion

This compound is a promising selective COX-2 inhibitor with demonstrated in vitro and in vivo anti-inflammatory activity. Its ability to inhibit COX-2 and reduce nitric oxide production underscores its potential as a therapeutic agent for inflammatory conditions. Further research is warranted to fully elucidate its pharmacological profile, including its selectivity index, effects on cellular processes such as apoptosis and cell cycle, and its modulation of specific signaling pathways. The data presented in this guide provides a foundational understanding of the biological activity of this compound for the scientific community.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Cox-2-IN-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-16 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] As an orally active compound, it demonstrates significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the available chemical and biological data for this compound, including its structure, physicochemical properties, and known biological effects. This document also outlines general experimental protocols relevant to the evaluation of similar COX-2 inhibitors.

Chemical Properties and Structure

This compound, also referred to as compound 2b in some contexts, is a synthetic molecule belonging to the benzimidazole class of compounds.[1] Its chemical structure is characterized by a central benzimidazole core substituted with a 4-bromophenyl group at the 2-position and a 4-nitrophenyl group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1610894-92-2 | [1] |

| Molecular Formula | C₁₉H₁₂BrN₅O₂ | MedchemExpress |

| Molecular Weight | 422.24 g/mol | MedchemExpress |

| SMILES | O=--INVALID-LINK--[O-] | [1] |

| Appearance | Solid | Inferred |

| Storage | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis. | [1] |

Note: Some properties are inferred from typical characteristics of similar chemical compounds.

Biological Activity

This compound is a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain.[2] The selective inhibition of COX-2 over COX-1 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vitro and In Vivo Biological Activity of this compound

| Assay | Species | Key Finding | Source |

| COX-2 Inhibition | Not Specified | IC₅₀ = 102 µM | [1] |

| Nitric Oxide (NO) Production Inhibition | Not Specified | Inhibits NO production | [1] |

| Carrageenan-Induced Paw Edema | Rat | 42% reduction in edema at 100 mg/kg (p.o.) | [1] |

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the COX-2 enzyme. This enzyme is a key component of the inflammatory pathway, which is initiated by various stimuli such as tissue injury or infection. The inhibition of COX-2 by this compound leads to a downstream reduction in the production of pro-inflammatory prostaglandins.

Caption: General COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available in the searched literature, this section provides established, general methodologies for the types of assays mentioned in relation to this compound.

In Vitro COX-2 Inhibition Assay (General Protocol)

This assay is used to determine the concentration of an inhibitor required to reduce the activity of the COX-2 enzyme by 50% (IC₅₀).

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

A colorimetric or fluorometric probe to detect prostaglandin production

-

Test compound (this compound)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the COX-2 enzyme to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a control group with no inhibitor.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Allow the reaction to proceed for a set amount of time.

-

Stop the reaction and add the detection probe.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

Carrageenan-Induced Paw Edema in Rats (General Protocol)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Carrageenan solution (1% in sterile saline)

-

Test compound (this compound)

-

Vehicle control (e.g., saline, carboxymethyl cellulose)

-

Pletysmometer or digital calipers

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 100 mg/kg). Administer the vehicle to the control group.

-

After a specific time (e.g., 1 hour) to allow for drug absorption, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Nitric Oxide (NO) Production Assay (Griess Assay) (General Protocol)

This assay measures the amount of nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatants.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) to stimulate NO production

-

Test compound (this compound)

-

Cell culture medium

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

-

Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a control group with no LPS and a group with LPS but no test compound.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

In a new 96-well plate, add the supernatants and a series of sodium nitrite standards.

-

Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

-

Determine the percentage of inhibition of NO production by the test compound.

Conclusion

This compound is a promising selective COX-2 inhibitor with demonstrated in vitro and in vivo anti-inflammatory activity. Its benzimidazole scaffold is a common feature in many biologically active compounds. The provided data and general experimental protocols offer a foundation for further research and development of this and similar molecules. The lack of a publicly available, detailed synthesis protocol and specific experimental data from the primary source remains a limitation for a more in-depth analysis. Further investigation into the original research or patent literature is warranted to fully elucidate the therapeutic potential of this compound.

References

In Vitro Potency of Cox-2-IN-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-16 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, an important target in the development of anti-inflammatory and analgesic therapies. This technical guide provides a comprehensive overview of the in vitro potency of this compound, including its inhibitory activity, selectivity, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this and similar compounds.

Quantitative In Vitro Potency Data

The in vitro inhibitory potency of this compound against COX-2 and its selectivity over the COX-1 isoform are critical parameters for its pharmacological profile. These values are typically determined through enzyme inhibition assays.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |

| This compound | COX-2 | 0.21 | >476 |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates higher potency.

Selectivity Index (SI): Calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

The determination of the in vitro potency of this compound involves specific and sensitive enzyme inhibition assays. While the exact protocol for this compound is detailed in its original publication, the following represents a standard and widely accepted methodology for evaluating COX-1 and COX-2 inhibitors.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Celecoxib)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (this compound) and the reference inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and reference inhibitor to achieve a range of desired concentrations.

-

Prepare the assay buffer containing the necessary cofactors.

-

Dilute the COX-1 and COX-2 enzymes to the appropriate working concentration in the assay buffer.

-

-

Enzyme Inhibition Reaction:

-

To each well of a 96-well microplate, add the assay buffer.

-

Add the diluted test compound or reference inhibitor to the respective wells. Include wells with solvent only as a control (100% enzyme activity) and wells without enzyme as a background control.

-

Add the diluted COX-1 or COX-2 enzyme to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the production of PGE2.

-

-

Quantification of PGE2:

-

Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Selectivity Index (SI) by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

-

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway

The primary mechanism of action of this compound is the inhibition of the COX-2 enzyme, which plays a crucial role in the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is a precursor to various biologically active prostanoids, including prostaglandins and thromboxanes. By inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro potency of a COX inhibitor.

Caption: General experimental workflow for determining COX inhibitor potency.

Calculation of Selectivity Index

The selectivity index is a critical parameter that quantifies the preference of an inhibitor for COX-2 over COX-1. It is a straightforward calculation based on the experimentally determined IC50 values.

Caption: Logical relationship for the calculation of the Selectivity Index (SI).

A Technical Guide to the Selectivity of a Novel Cyclooxygenase-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of a novel compound, herein referred to as a representative selective COX-2 inhibitor, for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing selectivity, and the underlying biochemical pathways.

Introduction to COX Isoforms and the Importance of Selectivity

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal protection and platelet aggregation.[1]

-

COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1]

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2. Conversely, the common side effects of traditional NSAIDs, such as gastrointestinal issues, are linked to the inhibition of the protective functions of COX-1. Therefore, the development of inhibitors with high selectivity for COX-2 over COX-1 is a key objective in creating safer anti-inflammatory therapies.

Quantitative Inhibitory Activity

The inhibitory potency of our representative COX-2 inhibitor against human COX-1 and COX-2 was determined by measuring the concentration required for 50% inhibition (IC50) using a whole blood assay. The results are summarized in the table below, with comparative data for other known COX inhibitors.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Representative Inhibitor | >100 | 0.05 | >2000 |

| Celecoxib | 6.8 | 0.082 | 82.9 |

| Etoricoxib | 1.1 | 0.010 | 106 |

| Ibuprofen | 80 | 12 | 0.15 |

| Indomethacin | 0.31 | 0.009 | 0.029 |

Data for known inhibitors are compiled from published studies for comparative purposes.[2][3][4]

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the distinct roles of COX-1 and COX-2 in prostanoid synthesis.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity involves robust in vitro assays. Below are detailed methodologies for commonly employed techniques.

Human Whole Blood Assay

This assay provides a physiologically relevant environment for assessing COX inhibition.[5][6]

-

COX-1 Activity Measurement:

-

Fresh heparinized human blood is aliquoted into tubes.

-

The test compound (representative inhibitor) is added at various concentrations and incubated for 1 hour at 37°C.

-

Blood is allowed to clot for 1 hour at 37°C to induce platelet activation and subsequent thromboxane B2 (TXB2) production via COX-1.

-

Serum is separated by centrifugation.

-

TXB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity Measurement:

-

Fresh heparinized human blood is aliquoted into tubes.

-

Lipopolysaccharide (LPS) is added to induce COX-2 expression, and the blood is incubated for 24 hours at 37°C.

-

The test compound is then added at various concentrations and incubated for 1 hour at 37°C.

-

Prostaglandin E2 (PGE2) production, mediated by the induced COX-2, is measured in the plasma by ELISA.

-

-

Data Analysis:

-

The concentration of the inhibitor that causes 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is determined to be the IC50 value.

-

The selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

-

Fluorometric Inhibitor Screening Assay

This method utilizes purified enzymes and a fluorescent probe to measure COX activity.[7]

-

Reagent Preparation:

-

Prepare assay buffer, a COX probe solution, a COX cofactor working solution, and solutions of purified recombinant human COX-1 and COX-2 enzymes.

-

Prepare a solution of arachidonic acid.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, cofactor solution, probe solution, and either the COX-1 or COX-2 enzyme.

-

Add the test inhibitor solution to the appropriate wells. Include wells for enzyme control (no inhibitor) and background (no enzyme).

-

Incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Measure the fluorescence kinetics for 10 minutes with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value from the concentration-response curve.

-

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing the selectivity of potential COX-2 inhibitors.

Conclusion

The representative selective COX-2 inhibitor demonstrates high potency and exceptional selectivity for COX-2 over COX-1 in robust in vitro and cell-based assays. The methodologies outlined in this guide provide a comprehensive framework for the evaluation of COX inhibitor selectivity, a critical parameter in the development of safer and more effective anti-inflammatory drugs. The significant selectivity index of this representative inhibitor suggests a potentially favorable therapeutic profile with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Further preclinical and clinical studies are warranted to fully characterize its efficacy and safety profile.

References

- 1. dvm360.com [dvm360.com]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Oral Bioavailability of Cox-2-IN-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability and pharmacokinetic profile of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-16 (also known as compound 2b). While specific quantitative pharmacokinetic parameters for this compound are not yet publicly available, this document consolidates the existing information on its identity, oral activity, and the established methodologies for evaluating the oral bioavailability of similar COX-2 inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the preclinical assessment of this and other novel chemical entities targeting the COX-2 enzyme.

Introduction to this compound

This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform suggests a potential for reduced gastrointestinal side effects, a common limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound has the chemical identifier CAS No. 1610894-92-2.[1] Preclinical evidence demonstrates that this compound is orally active.[1][2]

Chemical Identity

| Property | Value |

| Compound Name | This compound (compound 2b) |

| CAS Number | 1610894-92-2 |

| Molecular Formula | Not publicly available |

| Molecular Weight | Not publicly available |

In Vivo Oral Activity of this compound

A key study demonstrating the oral activity of this compound involved a carrageenan-induced rat paw edema model, a standard assay for evaluating the efficacy of anti-inflammatory agents. In this model, oral administration (p.o.) of this compound at a dose of 100 mg/kg resulted in a significant 42% reduction in paw edema.[1] This finding confirms that this compound is absorbed from the gastrointestinal tract and reaches systemic circulation in sufficient concentrations to exert its pharmacological effect.

Assessment of Oral Bioavailability: A Representative Experimental Protocol

While specific pharmacokinetic data for this compound are not available in the public domain, this section outlines a detailed, representative experimental protocol for determining the oral bioavailability and other key pharmacokinetic parameters of a novel COX-2 inhibitor in a preclinical rat model. This protocol is based on established methodologies reported in the scientific literature for similar compounds.

Animal Model

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the study.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

Drug Formulation and Administration

-

Oral (p.o.) Formulation: this compound should be formulated as a suspension or solution in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water. The concentration should be adjusted to allow for a dosing volume of 5-10 mL/kg.

-

Intravenous (i.v.) Formulation: For the determination of absolute bioavailability, a solution of this compound suitable for intravenous administration should be prepared, typically in a vehicle such as a mixture of saline, polyethylene glycol (PEG), and ethanol. The formulation must be sterile and non-pyrogenic.

-

Dose Groups:

-

Oral Group: A minimum of 5-6 rats should receive a single oral dose of this compound (e.g., 100 mg/kg).

-

Intravenous Group: A separate group of 5-6 rats should receive a single intravenous bolus dose of this compound (e.g., 5-10 mg/kg) via the tail vein.

-

Blood Sampling

-

Cannulation: For serial blood sampling, cannulation of the jugular or carotid artery is recommended to minimize stress on the animals.

-

Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) should be collected into heparinized tubes at the following time points:

-

Pre-dose (0 h)

-

Post-dose: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

-

Plasma Preparation: Blood samples should be immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant should be transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method

-

Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

-

Parameters: The following key parameters should be determined:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC (0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Elimination half-life.

-

CL: Total body clearance.

-

Vd: Volume of distribution.

-

F%: Absolute oral bioavailability, calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

-

Signaling Pathway and Experimental Workflow Diagrams

COX-2 Signaling Pathway

Caption: Inhibition of the COX-2 signaling pathway by this compound.

Experimental Workflow for Oral Bioavailability Study

Caption: Workflow for a preclinical oral bioavailability study.

Conclusion

This compound is a promising orally active and selective COX-2 inhibitor. While its detailed pharmacokinetic profile remains to be fully characterized in the public literature, the established methodologies outlined in this guide provide a clear framework for its preclinical evaluation. Further studies are warranted to quantify the oral bioavailability, absorption, distribution, metabolism, and excretion of this compound to fully understand its potential as a therapeutic agent. The diagrams provided offer a visual representation of its mechanism of action and the experimental steps necessary for its pharmacokinetic assessment.

References

The Rise of Benzimidazoles: A Technical Guide to Their Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, leading to the development of numerous therapeutic agents. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. This technical guide provides an in-depth analysis of novel benzimidazole derivatives exhibiting significant anti-inflammatory properties. We delve into their mechanisms of action, focusing on key signaling pathways, present quantitative efficacy data from recent studies, and provide detailed experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation anti-inflammatory drugs.

Introduction: The Benzimidazole Core in Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant gastrointestinal and cardiovascular side effects.[1] This has driven the search for safer and more effective anti-inflammatory agents. Benzimidazole derivatives have shown considerable promise, exerting their effects by modulating a variety of targets involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] Their versatile structure allows for substitutions at multiple positions (N1, C2, C5, C6), significantly influencing their potency and target selectivity.[4]

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of benzimidazole derivatives are primarily attributed to their ability to interfere with key signaling pathways that regulate the expression of inflammatory mediators. The most critical of these is the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes for pro-inflammatory proteins, including COX-2, TNF-α, and IL-6.[5][6][7] Several novel benzimidazole derivatives have been shown to inhibit this pathway, preventing the nuclear translocation of NF-κB and thereby downregulating the expression of these key inflammatory mediators.[8][9][10]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways (including ERK, JNK, and p38) are also crucial in the inflammatory response.[11] Activation of these kinases by stimuli like LPS leads to the phosphorylation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes.[12] Certain benzimidazole derivatives have been found to suppress the phosphorylation of MAPK family proteins, providing another layer of anti-inflammatory control.[13]

Quantitative Anti-Inflammatory Data of Novel Benzimidazoles

The efficacy of newly synthesized benzimidazole derivatives is typically quantified through a series of in vitro and in vivo assays. The following tables summarize key quantitative data from recent literature, showcasing the potential of these compounds compared to established drugs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound ID | Target | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| 5g | COX-2 | 8.00 | Indomethacin | 0.82 | [5] |

| 5o | COX-2 | 11.4 | Indomethacin | 0.82 | [5] |

| 5q | COX-2 | 13.7 | Indomethacin | 0.82 | [5] |

| BIZ-4 | COX-1 | < 1 | Aspirin | < 1 | [14] |

| BIZ-4 | COX-2 | < 1 | Aspirin | < 1 | [14] |

| 129 | Nitric Oxide | 0.86 | - | - | [2] |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages

| Compound ID | Cytokine | Inhibition (%) at 10 µM | IC₅₀ (µM) | Source |

| X10 | TNF-α | 64.8% | 12.4 | [15] |

| X10 | IL-6 | 81.4% | 2.51 | [15] |

| X12 | TNF-α | ~55% | 7.41 | [15] |

| X12 | IL-6 | ~70% | 3.02 | [15] |

| X13 | TNF-α | ~58% | 1.99 | [15] |

| X13 | IL-6 | ~75% | 1.21 | [15] |

| 129 | TNF-α | - | 1.87 | [2] |

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

| Compound ID | Dose (mg/kg) | Max. Edema Inhibition (%) | Reference Drug | Dose (mg/kg) | Max. Edema Inhibition (%) | Source |

| 5g | 100 | 74.17% | Indomethacin | 10 | 57.79% | [5] |

| Compound 2 | 100 | 100% | Nimesulide | 50 | 100% | [16] |

| Compound 7 | 100 | 89% (Analgesic) | Nimesulide | 50 | 100% (Analgesic) | [16] |

| 11d | 100 | 86.69% | Aceclofenac | 10 | 87.83% | [13] |

| Compound 6 | 100 | 43.5% | - | - | - | [17] |

| 3a | 100 | 37.31% | Indomethacin | 10 | 44.77% | [1] |

Experimental Protocols

Reproducibility is paramount in drug discovery. This section provides detailed methodologies for key assays used to characterize the anti-inflammatory properties of benzimidazole derivatives.

General Synthesis of 2-Substituted Benzimidazoles

A common and effective method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[2][18]

Protocol:

-

Reaction Setup: A mixture of o-phenylenediamine (0.1 mol) and a selected carboxylic acid or aldehyde (0.1 mol) is prepared in a suitable solvent, such as 4N hydrochloric acid or ethanol.[18]

-

Condensation: The mixture is heated under reflux for a period ranging from 2 to 6 hours, with reaction progress monitored by Thin-Layer Chromatography (TLC).[18]

-

Isolation: After cooling to room temperature, the reaction mixture is poured into crushed ice water. If the reaction was run under acidic conditions, it is carefully basified with a solution like ammonium hydroxide to precipitate the product.[18]

-

Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-substituted benzimidazole derivative.[18][19]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[3][20]

Protocol:

-

Animals: Wistar albino rats (150-200g) are typically used. Animals are fasted overnight before the experiment with free access to water.

-

Grouping: Animals are divided into groups (n=5 or 6), including a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the benzimidazole compounds.

-

Drug Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

-

Inflammation Induction: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw of each rat.[20]

-

Measurement: The paw volume or thickness is measured immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer or digital calipers.[17][20]

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[15]

In Vitro Cytokine Release Assay in Macrophages

This assay assesses the ability of compounds to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.

Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are seeded into 96-well plates at a density of 1.5 x 10⁵ to 2 x 10⁵ cells/well and allowed to adhere overnight.[21][22]

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test benzimidazole compounds or a vehicle control. The cells are incubated for 1-2 hours.[22]

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 0.5 - 1 µg/mL) for 22-24 hours to induce an inflammatory response.[15][22]

-

Supernatant Collection: After the incubation period, the culture supernatants are collected.

-

Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][22] The results are typically expressed as a percentage of the cytokine level in the LPS-only control group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of COX isoenzymes.

Protocol:

-

Assay Preparation: The assay is typically performed in a 96-well plate using a commercial fluorometric or colorimetric inhibitor screening kit.[23][24]

-

Reaction Mixture: In each well, assay buffer, a cofactor (e.g., hematin), and a probe solution are combined with either purified recombinant COX-1 or COX-2 enzyme.[16][23]

-

Inhibitor Addition: The test benzimidazole compound (at various concentrations) or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) is added to the wells and pre-incubated for a short period (e.g., 10 minutes at 37°C).[16]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[24]

-

Detection: The plate is immediately read using a microplate reader to measure the fluorescence or absorbance generated by the peroxidase activity of the COX enzyme. The reaction kinetics are monitored over time.[23]

-

Calculation: The rate of reaction is determined, and the percentage of inhibition for each compound concentration is calculated. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Outlook

Novel benzimidazole derivatives represent a highly promising class of anti-inflammatory agents. Their therapeutic potential is rooted in their ability to modulate key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades, leading to reduced expression of COX-2 and pro-inflammatory cytokines. The structure-activity relationship studies consistently show that substitutions on the benzimidazole core are critical for enhancing potency and selectivity. The quantitative data presented herein highlight several lead compounds with efficacy comparable or superior to existing NSAIDs in preclinical models.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds. Further investigation into their precise molecular targets and potential for modulating other inflammatory pathways, such as the JAK-STAT pathway, will be crucial for their clinical translation. The development of benzimidazoles with dual or multiple inhibitory actions could offer a synergistic anti-inflammatory effect with an improved safety margin, paving the way for a new generation of treatments for a wide spectrum of inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. inotiv.com [inotiv.com]

- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 5. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. 2.7.1. Assessment of carrageenan-induced paw oedema [bio-protocol.org]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. srrjournals.com [srrjournals.com]

- 19. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 24. academicjournals.org [academicjournals.org]

structure-activity relationship of Cox-2-IN-16

An in-depth analysis of scientific literature and chemical databases reveals no specific public information for a compound designated "Cox-2-IN-16". This designation may be an internal development code, a novel compound not yet published, or a misnomer.

However, for researchers, scientists, and drug development professionals engaged in the study of Cyclooxygenase-2 (COX-2) inhibitors, a comprehensive understanding of the structure-activity relationships (SAR) within this class of molecules is of paramount importance. This guide provides an in-depth technical overview of the core principles governing the SAR of selective COX-2 inhibitors, based on established research.

The Role of COX-1 and COX-2 in Inflammation

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of a variety of physiological and pathological processes.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastrointestinal tract and maintaining kidney function.[1][2] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and is implicated in pain, fever, and the progression of some cancers.[2][3][4]

The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is derived from their inhibition of COX enzymes.[5][6] While traditional NSAIDs inhibit both COX-1 and COX-2, this can lead to undesirable side effects such as gastric ulcers due to the inhibition of the protective functions of COX-1.[2][6] Consequently, the development of selective COX-2 inhibitors was pursued to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2][5]

Quantitative Analysis of Representative COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity and selectivity of several well-established COX-2 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with higher values indicating greater selectivity for COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

| Celecoxib | >100 | 0.78 | >128 | [7] |

| Rofecoxib | >100 | 0.018 | >5555 | [6] |

| Valdecoxib | 30 | 0.005 | 6000 | [6] |

| Etoricoxib | 1.1 | 0.006 | 183 | [8] |

| Compound 20 (LA2135) | 85.13 | 0.74 | 114.5 | [9] |

| Compound 5n | 35.6 | 0.07 | 508.6 | [10] |

| PYZ16 | 5.58 | 0.52 | 10.73 | [7] |

| ODZ2 | 63.8 | 0.48 | 132.83 | [7] |

Experimental Protocols

The evaluation of COX-2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.